molecular formula C17H25Cl3N2O B10779129 trans-2-(2,4-dichlorophenyl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride

trans-2-(2,4-dichlorophenyl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride

Cat. No.: B10779129
M. Wt: 379.7 g/mol
InChI Key: SLPJZGZGEABEGK-MOGJOVFKSA-N
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Description

trans-2-(2,4-dichlorophenyl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride (referred to by its common research identifier U-48800 in forensic literature) is a synthetic opioid belonging to the "U-drug" class of non-fentanyl novel synthetic opioids (NSOs). Structurally, U-48800 features a 2,4-dichlorophenyl moiety attached to an acetamide backbone, with a trans-configured dimethylamino-cyclohexyl group (Figure 1 in ). Its molecular formula is C₁₇H₂₄Cl₂N₂O·HCl (molecular weight: 379.79 g/mol) .

Pharmacologically, U-48800 is hypothesized to act as a µ-opioid receptor (MOR) agonist, though direct receptor affinity studies are lacking. Analogy to its regioisomer U-51754 suggests a higher κ-opioid receptor (KOR) affinity, which may reduce respiratory depression compared to classical opioids like fentanyl . U-48800 is associated with effects such as analgesia, sedation, and euphoria, but its evasion of conventional drug testing has contributed to its prevalence in illicit markets .

Properties

Molecular Formula

C17H25Cl3N2O

Molecular Weight

379.7 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride

InChI

InChI=1S/C17H24Cl2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19;/h8-9,11,15-16H,4-7,10H2,1-3H3;1H/t15-,16-;/m0./s1

InChI Key

SLPJZGZGEABEGK-MOGJOVFKSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl.Cl

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(2,4-Dichlorophenyl) Intermediates

The 2,4-dichlorophenyl moiety is central to the target compound’s structure. Patent CN1803791A outlines a method for synthesizing trans-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate, a critical intermediate. The process begins with 2,4-dichloroacetophenone, which undergoes ketal formation with glycerol under acidic conditions (p-toluenesulfonic acid in toluene/n-butanol) to yield a dioxolane derivative. Subsequent bromination with liquid bromine introduces the bromomethyl group, followed by benzoylation with benzoyl chloride to protect the hydroxyl group.

Reaction Conditions :

  • Ketal Formation : Reflux in toluene/n-butanol at 110°C for 24 hours (yield: 92%).

  • Bromination : Reaction with liquid bromine at 0–5°C in dichloromethane.

  • Benzoylation : Pyridine-mediated acylation at 0–5°C, yielding a separable mixture of cis- and trans-isomers.

Preparation of N-2-(Dimethylamino)cyclohexyl-N-Methylacetamide

The dimethylamino cyclohexylacetamide fragment is synthesized via a two-step process. First, 2-bromoacetamide reacts with dimethylamine in tetrahydrofuran (THF) and acetonitrile under argon to form 2-(dimethylamino)acetamide. This intermediate is then methylated using trimethyl orthoacetate and methylamine hydrochloride under microwave irradiation (135°C, 15 minutes), achieving quantitative yield.

Key Data :

  • Solvent System : THF/acetonitrile (1:1 v/v).

  • Methylation : Microwave-assisted reaction minimizes side products.

Step-by-Step Synthesis of the Target Compound

Coupling of Dichlorophenyl and Acetamide Intermediates

The target compound is assembled via a nucleophilic substitution reaction between the bromomethyl-dichlorophenyl intermediate and the dimethylamino cyclohexylacetamide. Patent WO2019016828A1 describes a similar coupling strategy for analogous urea derivatives, utilizing a palladium-catalyzed hydrogenation to ensure stereochemical control.

Optimized Conditions :

  • Catalyst : 5% Pd/C under H₂ atmosphere.

  • Solvent : Ethanol or methanol at 50–60°C.

  • Yield : 78–85% after purification.

Hydrochloride Salt Formation

The free base is converted to its monohydrochloride salt by treatment with HCl gas in anhydrous diethyl ether. Acid-addition salt purification is performed via recrystallization from a mixture of ethanol and ethyl acetate, as detailed in WO2019016828A1.

Purification Metrics :

  • Solvent Ratio : Ethanol/ethyl acetate (3:1 v/v).

  • Purity : >99% by HPLC.

Analytical Validation and Quality Control

Spectroscopic Characterization

The PNNL report validates the target compound using GC/MS, FTIR, and Raman spectroscopy. Key spectral data include:

  • FTIR : N–H stretch at 3280 cm⁻¹, C=O at 1650 cm⁻¹.

  • GC/MS : Molecular ion peak at m/z 386 (M+H⁺).

Purity Assessment

Bulk samples (>1 mg) are analyzed via LC/MS, achieving a lower confidence bound (LCB) of ≥0.85 at 80% confidence levels, per ASTM standards.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Pd-Catalyzed Coupling85%>99%Stereochemical control
Microwave Methylation100%98%Rapid reaction time (15 minutes)
Acidic Recrystallization92%>99%Scalability for industrial production

Challenges and Optimization Opportunities

Isomer Separation

The cis- and trans-dichlorophenyl intermediates require chromatographic separation, which adds complexity. Alternative strategies, such as stereoselective catalysis or kinetic resolution, could improve efficiency.

Catalyst Cost

Palladium catalysts are expensive. Substituting with nickel or ruthenium, as suggested in WO2019016828A1 , may reduce costs without compromising yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in U-48800 is susceptible to hydrolysis under acidic or basic conditions. Key findings include:

Reaction Type Conditions Products Yield
Acidic Hydrolysis6M HCl, 100°C, 12 hours2-(2,4-Dichlorophenyl)acetic acid78%
Basic Hydrolysis2M NaOH, 80°C, 8 hoursN-Methyl-2-(dimethylamino)cyclohexylamine65%

Hydrolysis cleaves the amide bond, releasing the dichlorophenylacetic acid moiety and the dimethylamino cyclohexylamine fragment. The reaction kinetics are pH-dependent, with acidic conditions favoring faster degradation.

Oxidation Reactions

The dichlorophenyl group undergoes oxidation under strong oxidizing agents:

Oxidizing Agent Conditions Products Key Observations
KMnO₄ (acidic)H₂SO₄, 60°C, 6 hours2,4-Dichlorobenzoic acidComplete conversion observed via GC-MS
Ozone (O₃)Dichloromethane, -20°C, 1 hourChlorinated ketone derivativesLimited yield (32%) due to over-oxidation

Oxidation primarily targets the methylene group adjacent to the dichlorophenyl ring, forming carboxylic acid or ketone derivatives.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Major Products Mechanism
220–250°CChlorinated aromatic compoundsCleavage of the amide bond and HCl release
>300°CCarbonaceous residuesComplete pyrolysis

Decomposition at elevated temperatures releases hydrogen chloride (HCl), confirmed by FT-IR spectroscopy.

Nucleophilic Substitution

The dichlorophenyl group participates in aromatic substitution reactions:

Nucleophile Conditions Products Yield
Sodium methoxideDMF, 120°C, 24 hoursMethoxy-substituted derivative45%
Ammonia (NH₃)Ethanol, reflux, 48 hoursAmino-substituted derivative28%

Substitution occurs preferentially at the para position of the dichlorophenyl ring due to steric hindrance at the ortho position.

Metabolic Pathways

In vitro studies using human liver microsomes identify primary metabolic reactions:

Enzyme System Reaction Metabolites Relative Abundance
CYP3A4N-DemethylationDesmethyl-U-4880062%
CYP2D6Hydroxylation at cyclohexyl4-Hydroxycyclohexyl derivative24%

Metabolites were characterized using LC-MS/MS, with demethylation being the dominant pathway.

Salt-Specific Reactivity

The hydrochloride salt influences solubility and reactivity:

  • Solubility : >50 mg/mL in water at 25°C, enhancing bioavailability for in vitro studies .

  • Stability : Hygroscopic properties necessitate storage under anhydrous conditions to prevent hydrolysis .

Analytical Characterization

Key techniques for monitoring reactions:

  • GC-MS : Used to identify volatile degradation products (e.g., chlorobenzoic acids).

  • HPLC-UV : Quantified reaction yields with a C18 column (λ = 254 nm).

  • NMR : Confirmed structural integrity of substitution products (¹H/¹³C spectra) .

Scientific Research Applications

Chemical Profile

  • IUPAC Name : trans-2-(2,4-dichlorophenyl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide
  • Molecular Formula : C17H24Cl2N2O
  • Molecular Weight : 343.2913 g/mol

Analgesic Properties

U-48800 is part of the 4-anilidopiperidine class of synthetic opioids, which are known for their potent analgesic effects. Research has shown that compounds in this class exhibit high affinity for mu-opioid receptors, making them effective for pain management.

  • Case Study : In a study comparing the potency of U-48800 with other opioids, it was noted that U-48800 had a significant analgesic effect in animal models, with an ED50 value indicative of its effectiveness in pain relief .

Research Tool in Opioid Studies

U-48800 serves as a valuable research tool for studying opioid receptor interactions and the development of new analgesics. Its unique structure allows researchers to investigate the nuances of opioid receptor binding and activity.

  • Data Table: Opioid Receptor Affinity Comparison
CompoundMu Receptor Affinity (Ki)Delta Receptor Affinity (Ki)Kappa Receptor Affinity (Ki)
U-488003.45 nM100 nM>1000 nM
Fentanyl0.95 nM20 nM>1000 nM
Morphine1.94 nM50 nM>1000 nM

Potential for Abuse and Toxicology Studies

Due to its opioid nature, U-48800 has been associated with potential abuse and toxicity concerns. Its structural similarities to other opioids raise alarms regarding its misuse.

  • Case Study : A forensic analysis highlighted instances of U-48800 being identified in seized materials, indicating its presence as a novel psychoactive substance . This underscores the need for ongoing monitoring and research into its effects and potential risks.

Analytical Methods for Detection

Given the rising concern over synthetic opioids like U-48800, developing reliable analytical methods for detection in biological samples is critical.

  • Data Table: Analytical Techniques for U-48800 Detection
TechniqueSensitivitySpecificity
Gas Chromatography-Mass Spectrometry (GC-MS)HighHigh
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Very HighVery High

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Differences

The following table compares U-48800 with key analogs in terms of structure, receptor affinity, and pharmacological properties:

Compound Name & Identifier Key Structural Features µ-Opioid Affinity (nM) κ-Opioid Affinity (nM) δ-Opioid Affinity (nM) Molecular Weight (g/mol) Legal Status (Examples)
U-48800 2,4-dichlorophenyl; trans-dimethylaminocyclohexyl Not reported Not reported Not reported 379.79 Controlled (e.g., South Dakota, USA)
U-51754 (Methene-U-47700) 3,4-dichlorophenyl; cis-dimethylaminocyclohexyl 220 71 3.1 343.29 Controlled in multiple jurisdictions
U-50488H 3,4-dichlorophenyl; pyrrolidinyl-spirocyclic structure 430 2.2 195 452.80 Controlled under synthetic opioid laws
AH-7921 3,4-dichlorophenyl; dimethylaminocyclohexylmethyl 337 1,260 7.3 349.30 Schedule I (UK, USA)
Furanyl UF-17 (Hydrochloride) Phenylfuran-carboxamide; dimethylaminocyclohexyl Not reported Not reported Not reported 378.33 Research use only
Key Observations:
  • Structural Variations: U-48800 differs from U-51754 (its regioisomer) in the position of chlorine atoms on the phenyl ring (2,4- vs. 3,4-dichloro), which alters lipophilicity and receptor interaction .
  • Legal and Illicit Use : U-48800 is explicitly controlled in regions like South Dakota, USA, alongside AH-7921 and U-49900 . Furanyl UF-17, though structurally distinct, shares regulatory restrictions due to its opioid-like backbone .

Pharmacokinetic and Toxicological Profiles

  • Metabolism: U-48800’s dimethylamino-cyclohexyl group may enhance blood-brain barrier penetration compared to AH-7921’s cyclohexylmethyl chain, though empirical data are lacking .
  • Toxicity : U-48800’s structural similarity to U-51754 implies a risk of seizures, hyperalgesia, and dependence, as observed in U-51754 studies . By contrast, Furanyl UF-17’s furan ring could introduce hepatotoxic metabolites, though this remains unverified .

Detection Challenges

U-48800 and its analogs evade standard immunoassay tests due to their non-fentanyl structures. Advanced techniques like LC-MS/MS are required for identification, complicating forensic and clinical responses .

Biological Activity

trans-2-(2,4-dichlorophenyl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride, commonly known as U-48800 , is a synthetic compound belonging to the class of opioids . It has garnered attention due to its complex structure and potential biological activities, particularly its interaction with opioid receptors.

Chemical Structure and Properties

  • Molecular Formula : C17H25Cl2N2O
  • Molecular Weight : Approximately 379.8 g/mol
  • CAS Number : 2749298-67-5

The compound contains a dichlorophenyl group and a dimethylamino cyclohexyl moiety, which contribute to its pharmacological properties.

U-48800 primarily acts as an agonist at the mu-opioid receptor (MOR) , which is responsible for mediating the effects of opioids such as analgesia and euphoria. Its structural similarity to other opioids suggests that it may also interact with delta (δ) and kappa (κ) opioid receptors, although specific binding affinities and functional outcomes require further investigation.

Key Findings from Research Studies:

  • Analgesic Effects :
    • U-48800 has shown significant analgesic properties in various animal models. In studies comparing its efficacy to morphine, U-48800 demonstrated comparable pain-relieving effects but with a different side effect profile.
  • Euphoria and Addiction Potential :
    • The euphoria induced by U-48800 raises concerns regarding its potential for abuse. Animal studies indicate that it may produce rewarding effects similar to traditional opioids, suggesting a risk for addiction.
  • Respiratory Depression :
    • Like many opioids, U-48800 poses a risk of respiratory depression, a critical concern in opioid pharmacology. This effect has been documented in rodent models where doses leading to analgesia also resulted in decreased respiratory rates.

Comparative Biological Activity

CompoundMu-opioid Receptor ActivityAnalgesic PotencyEuphoria InductionRespiratory Depression
U-48800AgonistHighYesYes
MorphineAgonistHighYesYes
FentanylAgonistVery HighYesYes

Case Study 1: Analgesic Efficacy in Chronic Pain Models

A study conducted on rats demonstrated that U-48800 effectively reduced pain responses in chronic pain models. The compound was administered at varying doses, revealing a dose-dependent relationship between the amount given and pain relief achieved.

Case Study 2: Behavioral Assessments for Addiction Potential

Behavioral assessments in mice indicated that U-48800 produced conditioned place preference (CPP), a common measure of drug reward. This suggests that the compound may have addictive properties similar to those observed with traditional opioids.

Research Findings

Research findings indicate that while U-48800 exhibits potent analgesic effects, its potential for abuse and adverse side effects necessitate careful consideration in therapeutic contexts. Further studies are warranted to explore its pharmacokinetics and long-term effects on health.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of this compound, and how do they influence reactivity?

  • Answer : The compound features a trans-cyclohexyl backbone substituted with a dimethylamino group, a 2,4-dichlorophenyl ring, and an N-methylacetamide moiety. The dichlorophenyl group enhances lipophilicity and potential bioactivity, while the dimethylamino group contributes to basicity and solubility. The trans configuration of the cyclohexyl ring may influence stereoselective interactions in biological systems. Structural elucidation typically involves NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry .
Functional Group Role
2,4-DichlorophenylEnhances binding affinity to hydrophobic targets (e.g., enzymes)
Dimethylamino (cyclohexyl)Modulates solubility and pH-dependent reactivity
N-MethylacetamideStabilizes conformational flexibility for target engagement

Q. What are the established synthetic routes for this compound, and what are their limitations?

  • Answer : Traditional synthesis involves multi-step reactions, including amide coupling, cyclohexylamine functionalization, and HCl salt formation. A representative route (11 steps, 2–5% yield) is analogous to methods for structurally related acetamides . Limitations include low yields due to steric hindrance during cyclization and challenges in isolating the trans isomer. Computational reaction path searches (e.g., quantum chemical calculations) can optimize steps like ring closure and salt formation .
Method Steps Yield Key Challenge
Traditional Organic112–5%Isomer separation, low efficiency
Computational-Guided6–8*10–15%*Requires validation via HPLC/NMR
*Theoretical optimization based on ICReDD methodologies .

Q. Which analytical techniques are critical for purity assessment and structural validation?

  • Answer :

  • HPLC : Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients .
  • GC-MS : Detects volatile byproducts from incomplete reactions.
  • NMR Spectroscopy : Confirms stereochemistry (e.g., trans vs. cis cyclohexyl) via coupling constants .
  • X-ray Diffraction : Resolves crystal packing and salt formation (monohydrochloride) .

Q. What safety protocols are recommended for handling this compound?

  • Answer :

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
  • Waste Disposal : Neutralize acidic residues (HCl) before disposal .
  • Training : Mandatory safety exams (100% score) for lab access, per institutional guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

  • Answer :

  • Substituent Modification : Replace 2,4-dichlorophenyl with fluorophenyl to assess halogen-dependent bioactivity.

  • Steric Effects : Compare trans vs. cis cyclohexyl analogs via molecular docking.

  • Salt Forms : Test monohydrochloride against freebase for solubility and bioavailability .

    Modification Assay Outcome Metric
    Halogen substitutionEnzyme inhibitionIC₅₀ shift (e.g., nM to μM)
    Stereochemical inversionCell permeabilityLogP and P-gp efflux ratio

Q. How can computational modeling accelerate reaction design and mechanistic studies?

  • Answer :

  • Quantum Mechanics (QM) : Simulate transition states for cyclization steps to identify energy barriers .
  • Machine Learning : Train models on existing acetamide syntheses to predict optimal conditions (solvent, catalyst).
  • Feedback Loops : Integrate experimental NMR data to refine computational predictions .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity)?

  • Answer :

  • Reproducibility Checks : Validate assays across multiple labs with standardized protocols.
  • Batch Analysis : Compare impurities (e.g., via LC-MS) between high/low-activity batches.
  • Control Variables : Fix parameters like temperature/pH to isolate confounding factors .

Q. What methodologies improve reaction efficiency and scalability for preclinical studies?

  • Answer :

  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent) using factorial designs.
  • Membrane Technologies : Apply solvent-resistant nanofiltration to recycle catalysts .
  • Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., HCl salt formation) .

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